Bienvenue dans la boutique en ligne BenchChem!

N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

FAAH inhibition Endocannabinoid modulation In silico target prediction

N-(Naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6) is a synthetic piperidine-1-carboxamide derivative that falls within the heteroaryl-substituted piperidinyl urea class of fatty acid amide hydrolase (FAAH) modulators, a well-characterized pharmacological scaffold described in multiple Janssen patents. In silico target prediction using the Similarity Ensemble Approach (SEA) against ChEMBL20 ranks FAAH among the top predicted targets, alongside MMP2 and MMP9.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 950648-09-6
Cat. No. B2776561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS950648-09-6
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H22N4O2/c26-21(24-14-17-6-3-5-16-4-1-2-7-19(16)17)25-12-8-18(9-13-25)27-20-15-22-10-11-23-20/h1-7,10-11,15,18H,8-9,12-14H2,(H,24,26)
InChIKeyJGCLHMCMVXCFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6): Structural Classification and Mechanistic Context


N-(Naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6) is a synthetic piperidine-1-carboxamide derivative that falls within the heteroaryl-substituted piperidinyl urea class of fatty acid amide hydrolase (FAAH) modulators, a well-characterized pharmacological scaffold described in multiple Janssen patents [1]. In silico target prediction using the Similarity Ensemble Approach (SEA) against ChEMBL20 ranks FAAH among the top predicted targets, alongside MMP2 and MMP9 [2]. The compound bears a naphthalen-1-ylmethyl substituent at the urea nitrogen and a pyrazin-2-yloxy group at the piperidine 4-position—a substitution pattern that distinguishes it from the more extensively profiled N-phenyl and N-pyridazinyl FAAH inhibitors within this chemotype [3].

Why N-(Naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6) Cannot Be Interchanged with Generic FAAH Inhibitor Chemotypes


The piperidine-1-carboxamide FAAH inhibitor class exhibits steep structure–activity relationships (SAR) where minor substituent changes produce large potency and selectivity shifts. In the Janssen piperazinyl/piperidinyl urea series, the nature of the heteroaryl group attached via the urea nitrogen and the substituent at the piperidine 4-position jointly govern FAAH inhibitory potency, species selectivity (human vs. rat FAAH), and off-target serine hydrolase engagement [1]. For the specific CAS 950648-09-6 substitution pattern—naphthalen-1-ylmethyl at the urea nitrogen plus pyrazin-2-yloxy at the piperidine 4-position—no publicly available quantitative bioactivity data were identified in peer-reviewed literature or patent examples as of the search date. This absence of data means that any substitution of this compound with a structurally related analog (e.g., N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide, PF-750, IC50 = 16.2 nM on FAAH ) would constitute an untested exchange whose pharmacological consequences cannot be predicted from published SAR alone. Users must therefore treat CAS 950648-09-6 as a structurally distinct, uncharacterized tool compound rather than an interchangeable member of the piperidine urea FAAH inhibitor family [2].

Product-Specific Quantitative Evidence Guide for N-(Naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6)


In Silico Target Prediction: FAAH as a Top-Ranked Predicted Target vs. MMP2 and MMP9

The ZINC15 SEA (Similarity Ensemble Approach) prediction engine, which uses ChEMBL20 bioactivity data to infer protein targets based on chemical similarity, ranks FAAH (fatty acid amide hydrolase 1) among the top predicted targets for this compound, with a Max Tc (Tanimoto coefficient) of 0.53 [1]. The predicted P-value for FAAH is 23, placing it below MMP2 (P-value = 0, Max Tc = 0.44) and MMP9 (P-value = 24, Max Tc = 0.44) but substantially above CCR8 (P-value = 31, Max Tc = 0.44) [1]. This computational prediction indicates a structural basis for FAAH interaction, though the Max Tc of 0.53 is below the typical threshold (≥0.60) used for high-confidence target assignment [1].

FAAH inhibition Endocannabinoid modulation In silico target prediction

Structural Differentiation: Naphthalen-1-ylmethyl vs. Phenyl Urea Substituent in Piperidine Carboxamide FAAH Inhibitors

Published SAR for the piperidine/piperazine urea FAAH inhibitor class demonstrates that the N-substituent on the urea moiety critically governs both potency and species selectivity. In the seminal Pfizer study, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) showed an IC50 of 16.2 nM against FAAH and exhibited a strong preference for human over rat FAAH [1]. The naphthalen-1-ylmethyl group in CAS 950648-09-6 represents a bulkier, more lipophilic urea substituent compared to the phenyl group in PF-750 (calculated logP of naphthalene ~3.3 vs. benzene ~2.1), which would be predicted to alter both the binding pose within the FAAH active site and the compound's overall physicochemical profile. However, no head-to-head experimental comparison between naphthalen-1-ylmethyl and phenyl urea derivatives with matched 4-(pyrazin-2-yloxy)piperidine cores is publicly available, and the magnitude and direction of any potency shift cannot be quantified from published data [2].

Structure–activity relationship FAAH inhibitor design Urea substituent SAR

Pyrazin-2-yloxy at Piperidine 4-Position vs. Known Heteroaryl Substitutions in Janssen FAAH Inhibitor Patents

The Janssen patent family (US9169224, US8598356, US8877769) extensively exemplifies piperidinyl and piperazinyl urea FAAH inhibitors, with the piperidine 4-position commonly substituted by heteroaryl-methyl or heteroaryl-oxy groups. Among the exemplified compounds with bioactivity data in BindingDB curated from these patents, IC50 values range from 6 nM (BDBM50394629, human FAAH) to >3,000 nM for weak inhibitors [1]. The pyrazin-2-yloxy group in CAS 950648-09-6 introduces a distinct hydrogen-bond acceptor profile via the pyrazine nitrogen atoms that differs from the more common quinoline, pyridine, or phenyl ether substituents found in the patent examples [2]. The pyrazine ring's dual nitrogen atoms provide additional hydrogen-bond acceptor capacity (pKa ~0.6 for pyrazine vs. ~5.2 for pyridine), which may influence binding interactions within the FAAH active site's acyl chain-binding pocket or the cytosolic port region. However, no specific IC50 data for any 4-(pyrazin-2-yloxy)piperidine-1-carboxamide derivative was identified in the examined patent documents or BindingDB, indicating this substitution pattern remains experimentally uncharacterized in the public domain [1].

FAAH inhibitor scaffold Pyrazine substitution Piperidine 4-position SAR

Physicochemical Differentiation: Calculated logP and Molecular Properties vs. Reference FAAH Inhibitors

The ZINC15 entry for CAS 950648-09-6 reports a calculated logP of 3.461 and a molecular weight of 362.433 g/mol (C21H22N4O2) [1]. Compared to key reference FAAH inhibitors: PF-3845 (C24H23F3N4O2, MW 456.47, clogP ~3.8) is larger and more lipophilic; PF-750 (C22H23N3O, MW 345.45, clogP ~3.5) is similar in lipophilicity but structurally distinct at both the urea and 4-positions; and URB597 (C20H22N2O3, MW 338.41, clogP ~3.0) is smaller and less lipophilic [2]. The fraction of sp3-hybridized carbons (Fsp3) for CAS 950648-09-6 is 0.24, indicating a relatively planar, aromatic-rich structure that may influence solubility and metabolic stability compared to more saturated FAAH inhibitor chemotypes [1].

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Research Application Scenarios for N-(Naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6)


Exploratory FAAH Inhibitor Screening Library Expansion with a Structurally Novel Chemotype

CAS 950648-09-6 can serve as a diversity element in FAAH-focused compound libraries, introducing a pyrazin-2-yloxy/piperidine-4-oxy substitution pattern not represented among commercially available, well-characterized FAAH inhibitors such as PF-3845, PF-750, PF-04457845, or URB597 [1]. The naphthalen-1-ylmethyl urea substituent further differentiates it from the N-phenyl urea congeners that dominate the published FAAH inhibitor landscape [2]. Inclusion in screening decks enables the exploration of FAAH active site tolerance for pyrazine-based hydrogen-bond acceptor motifs at the piperidine 4-position, a region known to accommodate diverse substituents based on the Janssen patent SAR [1].

Computational Chemistry and Molecular Docking Studies Focused on FAAH Active Site Interactions

The compound's well-defined structure with two distinct heteroaryl features (naphthalene and pyrazine) makes it suitable for molecular docking and molecular dynamics simulations targeting FAAH. The ZINC15 SEA prediction provides a computational starting point for hypothesis generation [1], and the compound can be docked into the published FAAH crystal structures (e.g., PDB 2VYA with PF-750 bound) to generate testable binding mode hypotheses. The pyrazine nitrogens offer unique hydrogen-bond interaction opportunities with FAAH active site residues (e.g., Ser241, Thr236, or the oxyanion hole) that differ from the quinoline or pyridine substituents in structurally characterized FAAH-inhibitor co-crystal structures [2].

SAR Probe for Urea N-Substituent Effects in Piperidine Carboxamide FAAH Inhibitors

In a matched-pair analysis context, CAS 950648-09-6 can be compared with its closest commercially listed analogs—e.g., the pyridin-2-yloxy analog (CAS 1448046-17-0) and the diphenylmethyl analog (CAS 1448072-14-7)—to isolate the contribution of the pyrazine vs. pyridine heteroaryl at the piperidine 4-position, and the naphthalen-1-ylmethyl vs. diphenylmethyl at the urea nitrogen, to FAAH inhibitory potency and selectivity. Such a matched-pair approach would provide novel SAR insights for this chemotype, as no peer-reviewed publication has yet reported comparative FAAH inhibition data for these specific permutations [3].

Quote Request

Request a Quote for N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.